molecular formula C20H20FN3OS B2963640 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207012-02-9

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2963640
CAS RN: 1207012-02-9
M. Wt: 369.46
InChI Key: TWKRURJWSTYPCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and a fluorophenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The fluorophenyl and imidazole groups, for example, are aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For instance, compounds with imidazole rings have been used in the synthesis of antidepressant molecules through metal-catalyzed reactions .

Scientific Research Applications

Synthesis and Bioactivity

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is part of a class of compounds involved in diverse biological activities and chemical properties research. The synthesis of derivatives of imidazolyl acetic acid has been explored for anti-inflammatory and analgesic activities. These derivatives show significant biological effects in preclinical models, providing a basis for further investigation into their therapeutic potential (Khalifa & Abdelbaky, 2008).

Molecular Interactions and Kinase Inhibition

Research on substituted imidazoles, closely related to 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, has shown that these compounds can inhibit p38 MAP kinase and TNF-α release, indicating potential applications in controlling inflammatory responses and in drug discovery efforts aimed at treating diseases associated with these pathways (Koch et al., 2008).

Anti-arthritic and Analgesic Properties

The compound's framework has been modified to create derivatives with enhanced antiarthritic and analgesic effects, as demonstrated in preclinical models. Some derivatives have been found more potent than traditional treatments, such as phenylbutazone and indomethacin, highlighting the chemical class's potential for developing new antiarthritic drugs (Sharpe et al., 1985).

Anticancer Screening

Research into imidazothiadiazole analogs, which share a core structure with 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, has revealed potent cytotoxic activities against various cancer cell lines. These findings suggest a promising direction for developing new anticancer agents by exploiting the structural features of these compounds (Abu-Melha, 2021).

Antipsychotic Potential

Some derivatives have shown antipsychotic-like profiles without interacting with dopamine receptors, indicating potential applications in treating psychosis with fewer side effects related to dopamine receptor antagonism. This underscores the versatility of the chemical structure in generating compounds with varied biological activities (Wise et al., 1987).

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. Given the presence of an imidazole ring and a fluorophenyl group, it could be of interest in medicinal chemistry, particularly in the development of new drugs .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-6-4-3-5-7-15)24(20)17-10-8-16(21)9-11-17/h3-12,14H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKRURJWSTYPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

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